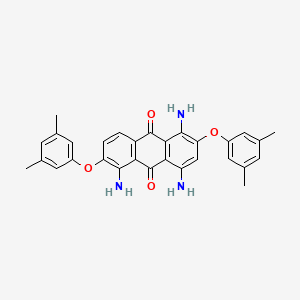
1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple amino groups and dimethylphenoxy substituents on an anthracene-9,10-dione core.
Méthodes De Préparation
The synthesis of 1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .
Analyse Des Réactions Chimiques
1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Applications De Recherche Scientifique
1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can bind to proteins and enzymes, inhibiting their activity and affecting various cellular processes .
Comparaison Avec Des Composés Similaires
1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Known for its use in explosives due to its high stability and insensitivity to shock.
Anthraquinone derivatives: Used in dyes and pigments, as well as in medicinal chemistry for their anticancer properties.
Triazine derivatives: Employed in the development of flame-retardant materials and as intermediates in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
88600-55-9 |
|---|---|
Formule moléculaire |
C30H27N3O4 |
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
1,4,5-triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C30H27N3O4/c1-14-7-15(2)10-18(9-14)36-22-6-5-20-24(27(22)32)30(35)25-21(31)13-23(28(33)26(25)29(20)34)37-19-11-16(3)8-17(4)12-19/h5-13H,31-33H2,1-4H3 |
Clé InChI |
JLLRVYLMCKCIFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OC2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC(=CC(=C5)C)C)N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


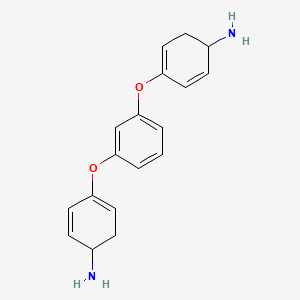
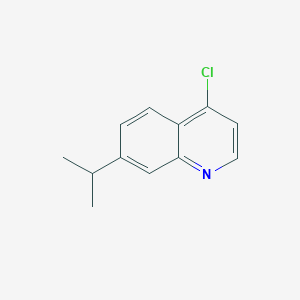
![5-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13144012.png)


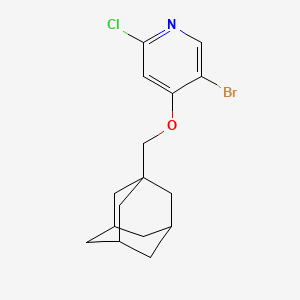

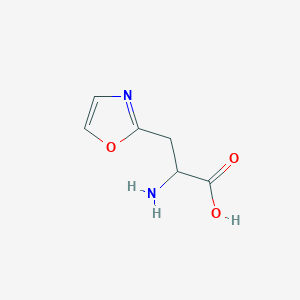
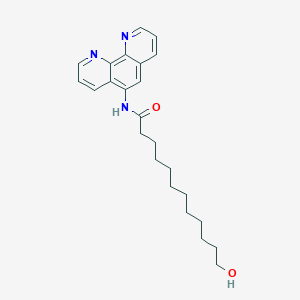
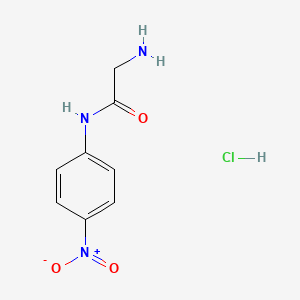
![(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13144052.png)
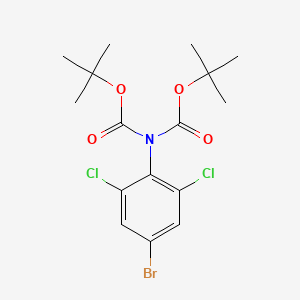
![(2S)-2-[[(2S,5S,8S,11S)-3,6,9,12-tetraamino-11-benzyl-14-cyclohexyl-8-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-4,7,10,13-tetraoxo-2-propan-2-yltetradecanoyl]amino]pentanediamide](/img/structure/B13144055.png)

